6-Chloropyrrolo[3,2-b]pyridin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H3ClN2O |
|---|---|
Molecular Weight |
166.56 g/mol |
IUPAC Name |
6-chloropyrrolo[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C7H3ClN2O/c8-4-1-6-5(9-3-4)2-7(11)10-6/h1-3H |
InChI Key |
SAJRKEWSELERME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=CC(=O)N=C21)Cl |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 6 Chloropyrrolo 3,2 B Pyridin 2 One Analogs
Systemic Investigation of Substituent Effects on Biological Activity
The biological activity of azaindolin-2-one analogs is highly dependent on the nature and position of various substituents on the core structure.
The pyrrolone core contains essential hydrogen bond donors and acceptors that are critical for interaction with target proteins. The lactam NH group and the carbonyl oxygen (C=O) are pivotal for anchoring the molecule within the ATP-binding site of many kinases.
In studies on Glycogen Synthase Kinase 3β (GSK3β) inhibitors, the NH group of the azaindolin-2-one moiety forms a crucial hydrogen bond with the hinge region residue Asp133. nih.govnih.gov The strength of this interaction is a key determinant of inhibitory potency. nih.gov Modifications that alter the hydrogen-bonding capacity of this group, such as N-alkylation, can significantly impact activity, often negatively, by removing this key interaction point. The carbonyl oxygen also participates in forming hydrogen bonds, further stabilizing the ligand-protein complex.
Halogen substitution is a common strategy to enhance the potency and selectivity of drug candidates. In a series of 5-bromo-7-azaindolin-2-one derivatives developed as potential antitumor agents, the bromine atom plays a significant role. Halogens can influence activity through various mechanisms, including altering electronic properties, improving metabolic stability, and forming specific halogen bonds with the target protein. While direct evidence for halogen bonding of the chloro-substituent in 6-chloropyrrolo[3,2-b]pyridin-2-one is not detailed in available literature, the principles from related structures suggest it would be a critical factor in molecular recognition and binding affinity.
The substitution pattern on the periphery of the azaindolin-2-one scaffold dramatically influences pharmacological efficacy. For instance, in a series of GSK3β inhibitors, the introduction of a 5-arylidene substituent was found to be vital for activity. nih.gov This substituent not only enhances affinity for GSK3β but may also improve selectivity over other kinases. nih.gov
In the development of dual GSK3β and tau aggregation inhibitors, compound (E)-2f, an azaindolin-2-one derivative, emerged as a potent lead with an IC₅₀ of 1.7 µM against GSK3β. nih.govnih.gov The optimization of this lead involved modifying the aryl group attached via a vinyl linker, highlighting the importance of this peripheral region. The data in the table below, derived from studies on GSK3β inhibitors, illustrates how different substitutions on the azaindolin-2-one core affect inhibitory activity. nih.gov
Table 1: Inhibitory Activity of Substituted Azaindolin-2-one Analogs against GSK3β This table is interactive. You can sort and filter the data.
| Compound | Core Scaffold | R1-Substituent (at position 5) | R2-Substituent | GSK3β IC₅₀ (µM) |
|---|---|---|---|---|
| (E)-2c | Oxindole (B195798) | H | 2-vinyl pyridine (B92270) | > 10 |
| (E)-2d | Oxindole | 5-F | 2-vinyl pyridine | > 10 |
| (E)-2e | Oxindole | 5-Cl | 2-vinyl pyridine | > 10 |
| (E)-2f | Azaindolin-2-one | H | 2-vinyl pyridine | 1.7 |
| (E)-3a | Azaindolin-2-one | H | 3-vinyl pyridine | 2.1 |
| (E)-3c | Azaindolin-2-one | H | 4-vinyl pyridine | 2.8 |
Data sourced from a study on dual GSK3β and tau aggregation inhibitors. nih.gov
This data clearly indicates that the azaindolin-2-one core provides superior activity compared to the oxindole core in this series. Furthermore, the position of the nitrogen in the vinyl-pyridine substituent subtly modulates the inhibitory potency, with the 2-pyridyl analog being the most active.
Conformational Analysis and Determination of Bioactive Conformations
The three-dimensional conformation of a molecule is intrinsically linked to its biological function. For azaindolin-2-one derivatives, the geometry of substituents relative to the core scaffold is critical. Molecular docking studies on GSK3β inhibitors revealed that only the E configuration of the 5-arylidene substituent allows for the formation of two strong hydrogen bonds with the target's active site. nih.gov The corresponding Z configuration results in weaker interactions, demonstrating the importance of the molecule adopting the correct bioactive conformation. nih.gov
The planarity and aromaticity of the scaffold and its substituents are also considered essential for certain activities, such as the inhibition of tau fibril formation. nih.gov This suggests that a relatively rigid conformation that presents the key interacting groups in a precise spatial arrangement is necessary for dual-target engagement.
Exploration of Scaffold Modifications and Their Implications for Target Selectivity
Altering the core heterocyclic scaffold, a practice known as "scaffold hopping," is a powerful strategy for discovering new inhibitors with improved properties, such as enhanced target selectivity or better pharmacokinetic profiles. While the pyrrolo[3,2-b]pyridin-2-one scaffold is of interest, related azaindole and azaindolinone isomers have been more extensively explored.
For example, replacing an acetamido-thiazole core with a benzoazepinone ring in a series of ROCK inhibitors led to compounds with sub-nanomolar potency and remarkable selectivity. rsc.org Similarly, the systematic investigation of azaindole analogs has yielded highly potent and selective inhibitors for targets like Fms-like tyrosine kinase 3 (FLT3). nih.gov The choice of the specific pyrrolopyridine isomer (e.g., pyrrolo[2,3-b]pyridine vs. pyrrolo[3,2-c]pyridine) can profoundly influence target selectivity by altering the geometry and presentation of hydrogen-bonding motifs that interact with the kinase hinge region. This underscores the subtle yet critical role of the core scaffold's nitrogen placement in defining the pharmacological profile of the inhibitor.
Preclinical Biological Evaluation of 6 Chloropyrrolo 3,2 B Pyridin 2 One and Its Derivatives
Enzymatic Target Identification and Inhibition Profiling
The primary mechanism through which pyrrolopyridine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes. nih.gov Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Derivatives of the pyrrolopyridine scaffold have demonstrated potent inhibitory activity against a range of protein kinases implicated in oncology.
FMS Kinase (CSF-1R): The FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a member of the type III receptor tyrosine kinase family and is over-expressed in various cancers, including ovarian, prostate, and breast cancer. nih.gov A series of pyrrolo[3,2-c]pyridine derivatives were specifically evaluated for their inhibitory effect against FMS kinase. nih.gov One potent derivative, compound 1r , showed 81% inhibition of FMS at a 1 µM concentration and was found to be highly selective. nih.gov Further studies on pyridine-based pyrrolo[2,3-d]pyrimidine analogs also identified potent CSF1R inhibitors, highlighting the scaffold's utility in targeting this kinase. mdpi.com
FLT3 Kinase: Fms-like tyrosine kinase 3 (FLT3) is another class III receptor tyrosine kinase, and its overexpression and mutation are strongly linked to acute myeloid leukemia (AML). nih.gov Researchers have designed and synthesized 1H-pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors. One such derivative, CM5 , demonstrated significant inhibition of both wild-type FLT3 and the clinically relevant FLT3-ITD mutant, with inhibition percentages of 57.72% and 53.77%, respectively, at a 1 µM concentration. nih.gov
Other Kinases: The broader pyrrolopyrimidine scaffold has been explored for its activity against multiple other kinases. Halogenated pyrrolo[2,3-d]pyrimidine derivatives have shown inhibitory potential against EGFR, Her2, VEGFR2, and CDK2. mdpi.com Another study identified pyrrolo[2,3-d]pyrimidine-based molecules as inhibitors of Wee1 kinase, a critical regulator of cell cycle checkpoints. nih.gov
The potency of these kinase inhibitors is quantified using in vitro enzyme assays to determine their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity.
For FMS kinase, two pyrrolo[3,2-c]pyridine derivatives, 1e and 1r , were identified as the most potent in their series, with IC50 values of 60 nM and 30 nM, respectively. nih.gov These values indicated a higher potency compared to a previously reported lead compound (KIST101029, IC50 = 96 nM). nih.gov Compound 1r also demonstrated selectivity, with its IC50 against FMS being more than 33 times lower than against other kinases like FLT3 (D835Y) and c-MET. nih.gov
In the context of multi-targeted inhibition, a pyrrolo[2,3-d]pyrimidine derivative, 5k , exhibited potent IC50 values against several kinases: 79 nM for EGFR, 40 nM for Her2, and 136 nM for VEGFR2. mdpi.com This profile was comparable or superior to established inhibitors like sunitinib (B231) and erlotinib (B232) in the same assays. mdpi.com
Table 1: IC50 Values of Pyrrolopyridine Derivatives Against Various Kinases
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Source |
|---|---|---|---|---|
| 1e | Pyrrolo[3,2-c]pyridine | FMS | 60 | nih.gov |
| 1r | Pyrrolo[3,2-c]pyridine | FMS | 30 | nih.gov |
| 5k | Pyrrolo[2,3-d]pyrimidine | EGFR | 79 | mdpi.com |
| 5k | Pyrrolo[2,3-d]pyrimidine | Her2 | 40 | mdpi.com |
| 5k | Pyrrolo[2,3-d]pyrimidine | VEGFR2 | 136 | mdpi.com |
Cellular Mechanism of Action Investigations
Derivatives of the pyrrolopyridine scaffold have demonstrated broad antiproliferative activity across a variety of human cancer cell lines.
A series of diarylureas and amides with a pyrrolo[3,2-b]pyridine core showed antiproliferative activity against the A375 human melanoma cell line, with some derivatives exhibiting greater potency than the approved drug Sorafenib. nih.gov Specifically, compounds Ir and It , which featured a 5-benzylamide substituted 4'-amide moiety, were the most potent in this series. nih.gov
The potent FMS kinase inhibitor 1r (a pyrrolo[3,2-c]pyridine) was tested against a panel of six ovarian, two prostate, and five breast cancer cell lines, displaying IC50 values in the range of 0.15–1.78 µM. nih.gov
The FLT3 inhibitor CM5 (a 1H-pyrrolo[2,3-b]pyridine) showed potent antiproliferative effects against FLT3-dependent human AML cell lines, with IC50 values of 0.75 µM in MOLM-13 cells and 0.64 µM in MV4-11 cells. nih.gov
Furthermore, halogenated pyrrolo[3,2-d]pyrimidines demonstrated antiproliferative activity in the low micromolar to sub-micromolar range against four different cancer cell lines. nih.gov
Table 2: Antiproliferative Activity of Pyrrolopyridine Derivatives
| Compound ID | Scaffold | Cell Line | Cancer Type | IC50 (µM) | Source |
|---|---|---|---|---|---|
| 1r | Pyrrolo[3,2-c]pyridine | Various | Ovarian, Prostate, Breast | 0.15 - 1.78 | nih.gov |
| CM5 | 1H-Pyrrolo[2,3-b]pyridine | MOLM-13 | Acute Myeloid Leukemia | 0.75 | nih.gov |
| CM5 | 1H-Pyrrolo[2,3-b]pyridine | MV4-11 | Acute Myeloid Leukemia | 0.64 | nih.gov |
| 1 | Pyrrolo[3,2-d]pyrimidine | Various | Various | Low µM | nih.gov |
| 2 | Pyrrolo[3,2-d]pyrimidine | Various | Various | Sub-µM | nih.gov |
Modulation of Cell Cycle Progression and Induction of Apoptosis
A key mechanism by which anticancer agents function is by disrupting the cell cycle and triggering programmed cell death, or apoptosis.
Studies on halogenated pyrrolo[3,2-d]pyrimidines revealed differences in their cytotoxic mechanisms. nih.gov In triple-negative breast cancer MDA-MB-231 cells, compound 1 caused cells to accumulate in the G2/M phase of the cell cycle with little evidence of apoptosis. nih.gov In contrast, the more potent compound 2 induced robust apoptosis along with a G2/M cell cycle arrest. nih.gov
Similarly, mechanistic investigations of the multi-kinase inhibitor 5k (a pyrrolo[2,3-d]pyrimidine) in HepG2 liver cancer cells showed that it induced cell cycle arrest. mdpi.comnih.gov This was accompanied by the induction of apoptosis, confirmed by an increase in the levels of the pro-apoptotic proteins caspase-3 and Bax, and a corresponding decrease in the anti-apoptotic protein Bcl-2. nih.gov Another study on a pyrrolo[2,3-d]pyrimidine derivative, 9e , also confirmed apoptosis induction in the A549 lung cancer cell line, showing cell cycle arrest in the G0/G1 phase, reduced Bcl-2 expression, and enhanced Bax expression. nih.gov
The ability of these compounds to inhibit the growth of macrophage colonies, which are dependent on FMS/CSF-1R signaling, serves as a relevant cellular model for their activity. The potent FMS kinase inhibitor 1r was tested for its ability to inhibit CSF-1-induced growth of bone marrow-derived macrophages (BMDM). nih.gov It exhibited an IC50 of 84 nM in this assay, proving to be 2.32-fold more potent than the lead compound KIST101029 (IC50 = 195 nM). nih.gov This result demonstrates that the enzymatic inhibition of FMS kinase by these compounds translates into effective inhibition of cell growth and viability in a relevant preclinical model. nih.gov
Diverse Preclinical Pharmacological Activities
The substitution of a chlorine atom at the 6-position of the pyrrolo[3,2-b]pyridin-2-one core, along with other modifications, has given rise to a range of derivatives with diverse pharmacological activities. These activities are a result of the specific interactions of these molecules with various biological targets.
While direct studies on the anti-inflammatory properties of 6-Chloropyrrolo[3,2-b]pyridin-2-one are not extensively documented, the broader class of pyrimidine (B1678525) and pyrrole (B145914) derivatives, to which this compound belongs, has shown significant anti-inflammatory potential. nih.govnih.gov The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators such as prostaglandin (B15479496) E2, tumor necrosis factor-alpha (TNF-α), and various interleukins. nih.gov For instance, certain pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their anti-inflammatory activity. juniperpublishers.com The presence of a chlorine atom, an electron-withdrawing group, can influence the electronic distribution of the heterocyclic system and potentially modulate its interaction with biological targets involved in the inflammatory cascade. Further investigation into the specific anti-inflammatory profile of this compound is warranted to delineate its potential in this therapeutic area.
The pyrrolopyridine scaffold is a known pharmacophore in the development of antimicrobial agents. juniperpublishers.com Studies on related compounds suggest that derivatives of this compound could possess a broad antimicrobial spectrum.
Antibacterial and Antifungal Activity: Research on pyrrolone derivatives has indicated that the introduction of a chloro group can enhance antimicrobial action. sigmaaldrich.com For example, certain 3-arylidene 5-(4-methylphenyl)-2(3H)-pyrrolones with a chloro substituent have demonstrated increased activity against various bacterial and fungal strains. sigmaaldrich.com Similarly, derivatives of 2,3-pyrrolidinedione have shown promising antimicrobial and antifungal activities against oral pathogens. mdpi.com The antimicrobial potential of pyrimidine derivatives is also well-established, with many compounds exhibiting antibacterial and antifungal properties. nih.gov Specifically, pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and shown to have excellent activity against Candida albicans and Staphylococcus aureus. nih.gov Although direct testing on this compound is not widely published, the collective evidence from related structures points towards a potential for antibacterial and antifungal efficacy.
| Related Compound Class | Antimicrobial Activity | Reference |
| 3-Arylidene 5-(4-methylphenyl)-2(3H)-pyrrolones | Introduction of a chloro group enhances antimicrobial action. | sigmaaldrich.com |
| Pyrrolo[2,3-d]pyrimidines | Excellent activity against C. albicans and S. aureus. | nih.gov |
| 2,3-Pyrrolidinediones | Significant antimicrobial and antifungal activities against oral pathogens. | mdpi.com |
Antiviral Activity: The pyrrolopyridine nucleus is a key component of several antiviral compounds. juniperpublishers.com This suggests that this compound derivatives could also be explored for their antiviral potential.
Derivatives of the pyrrolopyrimidine scaffold have been investigated as antagonists for various receptors, including the Neuropeptide Y (NPY) Y5 receptor, which is implicated in the regulation of appetite. nih.govacs.org A series of pyrrolo[3,2-d]pyrimidine derivatives were synthesized and evaluated for their binding affinity to the Y5 receptor, identifying several potent antagonists. nih.govacs.org While these studies are on a related but different heterocyclic core, they highlight the potential of the broader pyrrolopyrimidine class to interact with G-protein coupled receptors. The specific binding profile of this compound at the NPY Y5 receptor or other receptors remains to be determined through dedicated binding assays.
The structural motif of this compound holds promise for other biological activities, including the modulation of cell division and cell death pathways.
Antimitotic Activities: The disruption of microtubule dynamics is a key mechanism for many anticancer agents. Research on pyrrolo[2′,3′:3,4]cyclohepta sigmaaldrich.comnih.govoxazoles, which are structurally related to pyrrolopyridinones, has identified them as a new class of antimitotic agents. acs.org Notably, chlorination of these compounds was explored, suggesting that chloro-derivatives are of interest for developing agents with antiproliferative activity. acs.org Furthermore, a study on 6-fluoro-triazolo-benzothiazole analogues also highlighted their potential as antimitotic agents. researchgate.netresearchgate.net
Necroptosis Inhibition: Necroptosis is a form of programmed necrosis that is implicated in various inflammatory and degenerative diseases. A series of 6,7-dihydro-5H-pyrrolo[1,2-b] sigmaaldrich.comnih.govnih.govtriazole derivatives have been identified as potent necroptosis inhibitors by targeting the receptor-interacting protein kinase 1 (RIPK1). nih.gov While these compounds have a different heterocyclic system, the study demonstrates that pyrrole-fused heterocycles can be effective modulators of this cell death pathway. The potential of this compound and its derivatives as necroptosis inhibitors is an area that merits further investigation.
Computational and Theoretical Studies Pertaining to 6 Chloropyrrolo 3,2 B Pyridin 2 One
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a larger receptor protein. This method is instrumental in identifying potential drug candidates by simulating the interaction between a ligand and the active site of a target protein.
For the broader class of pyrrolopyridines, molecular docking has been extensively used to elucidate their mechanism of action as kinase inhibitors. For instance, derivatives of the isomeric pyrrolo[3,2-c]pyridine have been docked into the active site of FMS kinase to understand their inhibitory activity. nih.gov Similarly, docking studies of 1H-pyrrolo[3,2-c]pyridine derivatives into the colchicine-binding site of tubulin have successfully explained their potent anticancer activities by revealing key hydrogen bond interactions. tandfonline.com
In the context of 6-Chloropyrrolo[3,2-b]pyridin-2-one, docking simulations would be a primary step to identify its potential biological targets. Researchers would typically dock the compound against a panel of known kinase active sites, as the pyrrolopyridinone scaffold is a common feature in many kinase inhibitors. The simulation would calculate the binding affinity and predict the binding pose, highlighting key interactions such as hydrogen bonds and hydrophobic contacts between the ligand and protein residues. The 6-chloro substituent, for example, could enhance interactions within hydrophobic pockets of a kinase active site.
Table 1: Representative Molecular Docking Applications for Related Pyrrolopyridine Scaffolds
| Compound Class | Target Protein | Key Findings from Docking |
| 1H-Pyrrolo[3,2-c]pyridine derivatives | Tubulin (Colchicine site) | Identified hydrogen bonds with Thrα179 and Asnβ349, explaining the disruption of microtubule dynamics. tandfonline.com |
| Pyrrolo[2,3-b]pyridine derivatives | Phosphodiesterase 4B (PDE4B) | Elucidated how the scaffold interacts with the enzyme, guiding structure-activity relationship (SAR) studies. nih.gov |
| Pyrrolo[3,2-c]pyridine derivatives | FMS Kinase | Guided the design of potent and selective inhibitors for potential anticancer and anti-inflammatory applications. nih.gov |
| Pyrrolo[3,4-b]pyridin-5-ones | AKT1 and Orexetine type 2 receptor (Ox2R) | Predicted moderate to strong binding energies that correlated with in vitro cytotoxic effects on breast cancer cell lines. mdpi.com |
This table is illustrative and based on data for structurally related compounds to demonstrate the application of molecular docking.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by analyzing a series of compounds with known activities and identifying physicochemical properties (descriptors) that correlate with their potency.
For the pyrrolopyridine class of compounds, QSAR studies are valuable for optimizing lead compounds. For example, QSAR analysis of 7-amino-4-aza-2-oxindole (B1378411), a structural isomer of the parent compound, suggested that high molecular polarizability and low lipid/water partition coefficients are favorable for enhanced anti-inflammatory effects.
A hypothetical QSAR study for a series of analogues of this compound would involve synthesizing derivatives with varied substituents at different positions on the bicyclic ring. The biological activity of these compounds would be measured, and a model would be generated using descriptors such as:
Electronic properties: (e.g., Hammett constants, partial charges)
Steric properties: (e.g., molecular volume, surface area)
Hydrophobicity: (e.g., LogP)
Topological indices: (describing molecular connectivity)
The resulting QSAR equation would allow researchers to predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.
Pharmacophore Modeling and Virtual Screening Methodologies
A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. Pharmacophore models are widely used in virtual screening to rapidly search large compound databases for molecules that match the required features, identifying potential new hits.
For related scaffolds, such as 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one, pharmacophore mapping has been proposed as a method to align the pyrrolo-pyridine core with the active sites of targets like COX-2. This approach helps in designing new derivatives with improved binding affinity.
A pharmacophore model for a target of this compound could be developed based on its docked conformation or by comparing the structures of several active compounds. This model would define the spatial arrangement of essential features, such as the hydrogen bond donor (N-H of the pyrrole), hydrogen bond acceptor (carbonyl oxygen), and the hydrophobic/halogen-bond-donating chlorine atom. This model could then be used to screen virtual libraries of millions of compounds to find novel scaffolds that fit the pharmacophoric requirements, potentially leading to the discovery of new drug candidates with diverse chemical structures. google.com
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, such as orbital energies, charge distribution, and reaction mechanisms. These calculations provide deep insights into a molecule's stability, reactivity, and spectroscopic properties.
For azaindole derivatives, DFT calculations have been used to study tautomerization energies and electronic transitions. A computational study on 7-amino-4-aza-2-oxindole indicated that the highest occupied molecular orbital (HOMO) is localized on the pyrrole (B145914) ring, while the lowest unoccupied molecular orbital (LUMO) is on the pyridone moiety. This separation facilitates charge-transfer transitions. DFT can also predict the regioselectivity of chemical reactions, such as electrophilic substitution, by analyzing the electron density at different positions of the ring system.
For this compound, DFT calculations could be used to:
Determine the most stable tautomeric form (keto vs. enol).
Calculate the HOMO-LUMO energy gap to predict electronic transitions and relative reactivity.
Model the electrostatic potential map to identify electron-rich and electron-poor regions, predicting sites for metabolic attack or intermolecular interactions.
Investigate the mechanism of action with a target receptor by modeling transition states.
Table 2: Hypothetical DFT-Calculated Properties for Pyrrolo[3,2-b]pyridin-2-one Isomers
| Property | 7-Amino-4-aza-2-oxindole (Isomer) | Predicted relevance for this compound |
| Tautomerization Barrier | 1.6–12.5 kcal/mol (water-assisted) | Similar calculations would confirm the stability of the 2-one keto form over its 2-ol enol tautomer. |
| HOMO Localization | Pyrrole ring | Determines the primary site of oxidation. |
| LUMO Localization | Pyridone moiety | Determines the primary site of reduction. |
| Reactivity Prediction | Electrophilic substitution favored at position 3 | DFT would predict how the 6-chloro substituent modifies the reactivity of the bicyclic core. |
This table uses data from a related isomer to illustrate the types of insights gained from DFT calculations.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a drug candidate. These predictions are vital in the early stages of drug discovery to filter out compounds that are likely to fail later due to poor ADME profiles.
While specific experimental ADME data for this compound is not publicly available, properties for it and its analogs can be predicted using various software tools. For example, pharmacokinetic studies on a related azaindole derivative in rats showed a half-life of approximately 5.5 hours, indicating its potential for therapeutic use. The prediction of physicochemical properties for a related 1H-pyrrolo[3,2-c]pyridine derivative showed that it conformed to Lipinski's rule of five, suggesting good potential for oral bioavailability. tandfonline.com
For this compound, computational models can predict a range of essential ADME properties.
Table 3: Predicted ADME and Physicochemical Properties for this compound and Related Structures
| Property | Predicted/Observed Value | Implication |
| 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | ||
| Molecular Weight | 168.58 g/mol | Complies with Lipinski's rule (< 500 Da), favoring absorption. |
| Boiling Point (Predicted) | 374.1 °C | Indicates low volatility. |
| Related Pyrrolopyridine Derivatives | ||
| LogP (Predicted) | Varies with substituents | A key indicator of solubility and permeability. The chloro group increases lipophilicity. |
| Aqueous Solubility (Predicted) | Generally low to moderate | Chlorination may reduce aqueous solubility compared to the parent compound. |
| Human Intestinal Absorption | High (Predicted for similar scaffolds) | Suggests potential for oral bioavailability. |
| Blood-Brain Barrier Penetration | Variable (Predicted) | Depends on specific substitutions and overall polarity. |
| Cytochrome P450 Inhibition | Possible (Predicted) | The scaffold may interact with metabolic enzymes, requiring experimental verification. |
This table combines predicted data for the title compound and data from related compounds to illustrate the scope of in silico ADME profiling.
Future Directions and Advanced Research Perspectives for 6 Chloropyrrolo 3,2 B Pyridin 2 One
Rational Design and Synthesis of Advanced Bioactive Analogs
The journey to unlocking the therapeutic potential of 6-Chloropyrrolo[3,2-b]pyridin-2-one would logically commence with the rational design and synthesis of a library of its analogs. The core structure, a fusion of a pyrrole (B145914) and a pyridine (B92270) ring, is a recognized pharmacophore present in numerous biologically active compounds. The chlorine atom at the 6-position offers a strategic handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Future synthetic campaigns would likely focus on modifications at several key positions of the pyrrolo[3,2-b]pyridin-2-one scaffold. These could include:
Substitution at the Chlorine Position: Displacement of the chlorine atom with various functional groups (e.g., amines, ethers, carbon-linked substituents via cross-coupling reactions) could profoundly influence the compound's biological targets and pharmacokinetic properties.
Modification of the Lactam Ring: Alterations to the 2-oxo functionality, such as conversion to a thione or an amine, would create structurally diverse analogs.
The design of these analogs would be guided by the known biological activities of related pyrrolopyridine isomers, which have shown promise as kinase inhibitors and antiproliferative agents.
Exploration of Novel Preclinical Therapeutic Applications
With a library of synthesized analogs in hand, the subsequent phase of research would involve comprehensive preclinical screening to identify potential therapeutic applications. Drawing parallels from the broader class of azaindoles (pyrrolopyridines), several areas of investigation appear particularly promising.
Table 1: Potential Preclinical Therapeutic Areas for this compound Analogs
| Therapeutic Area | Rationale Based on Related Compounds | Potential Screening Models |
| Oncology | Many pyrrolopyridine and pyrrolopyrimidine derivatives exhibit potent inhibition of various protein kinases implicated in cancer cell proliferation and survival. | In vitro cytotoxicity assays against a panel of cancer cell lines; in vivo xenograft models in mice. |
| Inflammatory Diseases | Certain kinase inhibitors with a pyrrolopyridine core have demonstrated anti-inflammatory effects by modulating key signaling pathways in immune cells. | Lipopolysaccharide (LPS)-stimulated macrophage assays; animal models of rheumatoid arthritis or inflammatory bowel disease. |
| Neurodegenerative Disorders | Kinase signaling pathways are also implicated in the pathogenesis of diseases like Alzheimer's and Parkinson's; some heterocyclic compounds have shown neuroprotective effects. | Cellular models of neurotoxicity; transgenic animal models of neurodegeneration. |
| Infectious Diseases | The structural motif is present in some antiviral and antibacterial agents. | Screening against a panel of pathogenic bacteria and viruses. |
The goal of these preclinical studies would be to identify lead compounds with potent and selective activity in a specific disease model, warranting further investigation.
Comprehensive Mechanistic Elucidation at the Cellular and Molecular Levels
A critical aspect of advancing any potential therapeutic agent is a deep understanding of its mechanism of action. For this compound and its future analogs, this would involve a multi-pronged approach to identify their cellular and molecular targets.
Initial studies would likely involve broad-based screening to pinpoint the biological processes perturbed by the compounds. Techniques such as kinome-wide profiling could reveal specific protein kinase targets, a common mechanism for this class of compounds. Subsequent validation studies would be essential to confirm these interactions and their functional consequences.
Further mechanistic investigations would aim to answer key questions:
Which specific signaling pathways are modulated by the active compounds?
Do the compounds induce cell cycle arrest, apoptosis, or other cellular phenotypes?
How does the compound's chemical structure relate to its specific molecular interactions?
Techniques such as Western blotting, quantitative PCR, and advanced microscopy would be instrumental in dissecting these molecular mechanisms.
Synergistic Integration of Computational and Experimental Research Paradigms
To accelerate the discovery and optimization process, a modern drug discovery program for this compound would heavily rely on the synergy between computational and experimental approaches.
Table 2: Integration of Computational and Experimental Methods
| Computational Approach | Experimental Correlation | Objective |
| Molecular Docking | In vitro binding assays (e.g., surface plasmon resonance) | To predict and validate the binding of analogs to specific protein targets. |
| Quantitative Structure-Activity Relationship (QSAR) Modeling | Synthesis and biological testing of analog libraries | To build predictive models that guide the design of more potent and selective compounds. |
| ADME/Tox Prediction | In vitro and in vivo pharmacokinetic and toxicology studies | To computationally filter compounds with undesirable properties early in the discovery pipeline. |
By using computational tools to guide the design of new analogs and to interpret experimental results, researchers can navigate the vast chemical space more efficiently and rationally. This iterative cycle of prediction, synthesis, and testing is a hallmark of modern drug discovery and would be essential for realizing the therapeutic potential of the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Chloropyrrolo[3,2-b]pyridin-2-one, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyridine derivatives and carbamates. A common route includes:
Precursor Activation : React pyridine derivatives (e.g., 5-chloropyridin-2-amine) with carbamates under nucleophilic substitution conditions to form intermediates like 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one .
Cyclization : Use acid or base catalysis to induce cyclization, forming the pyrrolopyridinone core.
Chlorination : Introduce chlorine at the 6-position using POCl₃ or other chlorinating agents.
- Key Intermediates : 5-chloropyridin-2-amine, carbamate-protected intermediates, and hydroxylated precursors .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm aromatic proton environments and chlorine substitution patterns. For example, the chlorine atom induces deshielding in adjacent protons (δ ~8.5–9.0 ppm) .
- X-ray Diffraction (XRD) : Resolve crystal structures to validate the fused pyrrolopyridinone ring system, as demonstrated for analogs like (3,6-dichloropyridin-2-yl)methanone derivatives .
- Mass Spectrometry : Confirm molecular weight (e.g., m/z 183.58 for C₇H₅ClN₂O) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize the cyclization step in the synthesis of this compound to minimize by-products?
- Methodological Answer :
- Reagent Selection : Use trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA) for controlled cyclization, avoiding over-acidification that promotes dimerization .
- Temperature Control : Conduct reactions at 60–80°C to balance reaction rate and selectivity. Higher temperatures (>100°C) often lead to decomposition .
- By-Product Analysis : Employ HPLC or LC-MS to monitor side products (e.g., dimeric adducts) and adjust stoichiometry of precursors accordingly .
Q. How can conflicting reports on the biological activity of this compound derivatives be systematically evaluated?
- Methodological Answer :
- Standardized Assays : Replicate studies using uniform cell lines (e.g., HeLa for anticancer activity) and controlled concentrations (IC₅₀ comparisons).
- Structural Variants : Test derivatives with modifications at the 3- and 6-positions to isolate pharmacophores. For example, replacing chlorine with fluorine alters electron density and binding affinity .
- Meta-Analysis : Cross-reference activity data with structural analogs like 6-bromo-pyrrolopyridinones, which show similar kinase inhibition profiles .
Q. What strategies resolve low solubility of this compound in aqueous media for in vitro studies?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability while improving solubility.
- Prodrug Design : Synthesize phosphate or acetate esters at the 2-one position, which hydrolyze in physiological conditions to release the active compound .
- Nanoformulation : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance bioavailability, as demonstrated for related pyrrolopyridinones .
Safety and Handling
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Avoid skin contact due to potential irritancy .
- Ventilation : Use fume hoods for synthesis and purification steps to prevent inhalation of volatile chlorinated by-products (e.g., HCl gas) .
- Waste Disposal : Segregate halogenated waste and consult certified agencies for incineration, as improper disposal risks environmental contamination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
